molecular formula C20H13Cl2FN2O B2669394 6-chloro-1-[(2-chloro-6-fluorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole CAS No. 303148-71-2

6-chloro-1-[(2-chloro-6-fluorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole

Cat. No.: B2669394
CAS No.: 303148-71-2
M. Wt: 387.24
InChI Key: CRYOUHRLMHXJLT-UHFFFAOYSA-N
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Description

6-chloro-1-[(2-chloro-6-fluorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole is a complex organic compound that belongs to the benzimidazole class of compounds. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals. The presence of chloro and fluoro substituents in the compound enhances its chemical stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-1-[(2-chloro-6-fluorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-chloro-6-fluorobenzyl chloride with 2-phenyl-1H-benzimidazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and can lead to more efficient production processes .

Chemical Reactions Analysis

Types of Reactions

6-chloro-1-[(2-chloro-6-fluorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted benzimidazole derivatives, while coupling reactions can produce complex biaryl compounds .

Scientific Research Applications

6-chloro-1-[(2-chloro-6-fluorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-chloro-1-[(2-chloro-6-fluorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, which are involved in cell signaling pathways, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-chloro-1-[(2-chloro-6-fluorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole is unique due to the presence of both chloro and fluoro substituents, which enhance its chemical stability and biological activity. This makes it a valuable compound in medicinal chemistry and other scientific research fields .

Properties

IUPAC Name

6-chloro-1-[(2-chloro-6-fluorophenyl)methoxy]-2-phenylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13Cl2FN2O/c21-14-9-10-18-19(11-14)25(20(24-18)13-5-2-1-3-6-13)26-12-15-16(22)7-4-8-17(15)23/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRYOUHRLMHXJLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(N2OCC4=C(C=CC=C4Cl)F)C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13Cl2FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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